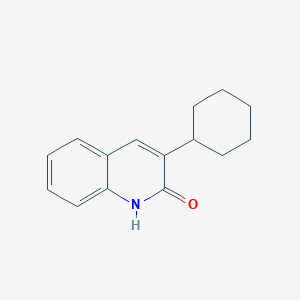
3-Cyclohexylquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclohexylquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by a quinoline core structure with a cyclohexyl group attached to the third carbon atom. Quinolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexylquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedländer synthesis or other optimized synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclohexylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinolinone ring to dihydroquinolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinolinones, dihydroquinolinones, and other derivatives with potential biological activities.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research has focused on its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Cyclohexylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinolin-2(1H)-one: The parent compound without the cyclohexyl group.
3-Phenylquinolin-2(1H)-one: A similar compound with a phenyl group instead of a cyclohexyl group.
3-Methylquinolin-2(1H)-one: A derivative with a methyl group at the third position.
Uniqueness
3-Cyclohexylquinolin-2(1H)-one is unique due to the presence of the cyclohexyl group, which can influence its chemical reactivity, biological activity, and physical properties. This structural feature may enhance its potential as a therapeutic agent and its versatility in synthetic chemistry.
Propriétés
Numéro CAS |
647836-39-3 |
|---|---|
Formule moléculaire |
C15H17NO |
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
3-cyclohexyl-1H-quinolin-2-one |
InChI |
InChI=1S/C15H17NO/c17-15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14(12)16-15/h4-5,8-11H,1-3,6-7H2,(H,16,17) |
Clé InChI |
HHZLPDJPSMAMSD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2=CC3=CC=CC=C3NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[7-(Acetyloxy)-4-(dibromomethyl)-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene diacetate](/img/structure/B12596928.png)
![3,5-Di-tert-butyl-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-4-ethenylphenyl phosphate](/img/structure/B12596932.png)
![(2S)-2-{[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino}butanoic acid](/img/structure/B12596935.png)
![Dimethyl 5,6-diethyl[1,1'-biphenyl]-3,4-dicarboxylate](/img/structure/B12596942.png)
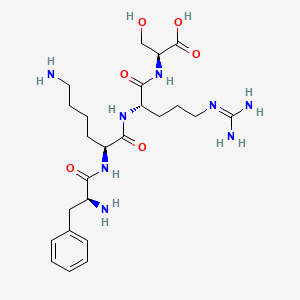
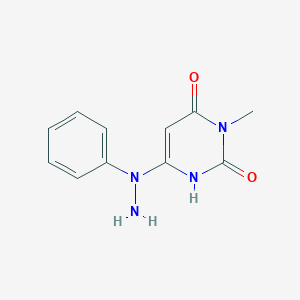
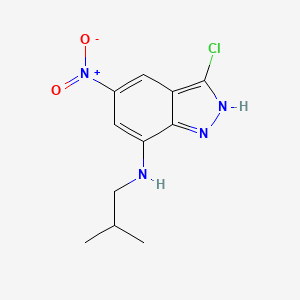
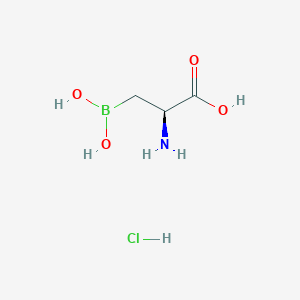
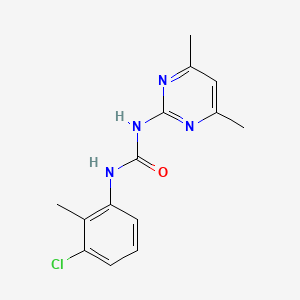

![2-[(2-Hexyl-4,5-dimethylphenyl)sulfanyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B12596995.png)
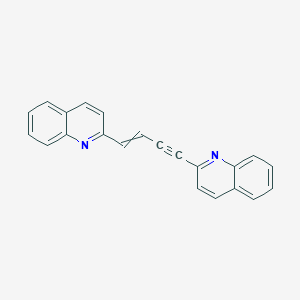
![7-[(Prop-2-en-1-yl)amino]-4,5-dihydro-1,3,6-thiadiazepine-2(3H)-thione](/img/structure/B12597017.png)

